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Compound of Interest

Compound Name: Isobutyl phenyl ether

Cat. No.: B3045721

An In-depth Technical Guide on Isobutyl Phenyl Ether (CAS 1126-75-6)

Abstract

Isobutyl phenyl ether, with CAS number 1126-75-6, is an aromatic ether characterized by a
phenyl group bonded to an isobutyl group via an oxygen atom.[1] Its chemical formula is
C10H140, and it has a molecular weight of 150.22 g/mol .[2][3] This compound typically
presents as a colorless to pale yellow liquid with a distinct aromatic, sweet, and floral odor.[1][3]
Due to its hydrophobic nature, it exhibits low solubility in water but is soluble in common
organic solvents like ethanol and ether.[1] This technical guide provides a comprehensive
overview of the physicochemical properties, synthesis, spectroscopic characteristics, and
applications of isobutyl phenyl ether, tailored for researchers and professionals in chemistry
and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of isobutyl phenyl ether are summarized
in the table below. These properties are crucial for its handling, application in synthesis, and for
predicting its behavior in various chemical environments. The compound's significant
hydrophobicity, indicated by a LogP of approximately 3.5, is a key characteristic.[2][3][4]
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Property Value Source(s)
CAS Number 1126-75-6 [3]
Molecular Formula C10H140 [2][3]
Molecular Weight 150.22 g/mol [2][3]
Bailing Point 196 °C at 760 mmHg; 201 °C B4
(estimated)
Density 0.919 g/cm? [41[5]
Flash Point 71.6 °C [415]

Vapor Pressure

0.3655 hPa @ 20°C; 0.572
mmHg @ 25°C

[3]4]

XLogP3-AA /[ LogP

3.5/2.72

[213][41[5]

Appearance Colorless to pale yellow liquid [1]
Odor Profile Sweet, floral, fruity [3]
Hydrogen Bond Donor Count 0 [4]
Hydrogen Bond Acceptor

C:;untg p ! ]
Rotatable Bond Count 3 [4]

Solubility

Low in water; soluble in

organic solvents

[1]

Synthesis and Reactivity

The most common and fundamental method for preparing isobutyl phenyl ether is the

Williamson ether synthesis.[2] This reaction involves the SN2 displacement of a halide from an

alkyl halide by a phenoxide ion.[2] For isobutyl phenyl ether, this is achieved by reacting

sodium phenoxide with an isobutyl halide, such as isobutyl bromide.[2]

The reaction is most efficient with primary alkyl halides like isobutyl bromide.[2] The cleavage

of the ether can be accomplished under harsh conditions, typically with strong acids like HBr or
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HI. For an unsymmetrical ether like isobutyl phenyl ether, cleavage occurs at the alkyl-
oxygen bond, yielding phenol and an isobutyl halide, because the phenyl-oxygen bond is
stronger and the formation of a phenyl cation is unfavorable.[2]

SN2 Reaction

Isobutyl Phenyl Ether)

(Sodium Phenoxide

Sodium Bromide
Gsobutyl Bromide} /V( )

Click to download full resolution via product page

Caption: Logical relationship in Williamson ether synthesis.

Representative Experimental Protocol: Williamson
Synthesis

The following protocol is a representative method for the synthesis of isobutyl phenyl ether
based on the Williamson ether synthesis principles.

o Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, dissolve phenol in a suitable solvent such as ethanol. Add an
equimolar amount of sodium hydroxide to form sodium phenoxide in situ.

o Alkylation Reaction: To the solution of sodium phenoxide, add a slight excess of isobutyl
bromide.

o Reaction Condition: Heat the mixture to reflux for several hours to ensure the completion of
the reaction. The progress can be monitored using thin-layer chromatography (TLC).

o Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into
water. Transfer the mixture to a separatory funnel and extract the aqueous layer with a
suitable organic solvent, such as diethyl ether.
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 Purification: Combine the organic extracts and wash them with a dilute sodium hydroxide
solution to remove any unreacted phenol, followed by a wash with brine. Dry the organic
layer over an anhydrous drying agent (e.g., MgSQOa).

o Final Product: After filtering off the drying agent, remove the solvent by rotary evaporation.
The crude product can then be purified by distillation under reduced pressure to yield pure
isobutyl phenyl ether.[6]
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Caption: General experimental workflow for synthesis.

Spectroscopic Analysis
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Spectroscopic data is essential for the structural confirmation of isobutyl phenyl ether. While
specific spectra for this compound are not readily available in the cited literature, the expected
characteristics can be inferred from general principles of spectroscopic analysis for ethers.[7][8]

Technique Expected Characteristics

- Aromatic Protons: Signals in the range of 6.8-
7.3 &. - -O-CHz- Protons: A doublet shifted
downfield to ~3.7 & due to the adjacent oxygen.
- -CH- Proton: A multiplet around 2.0 &. - -CHs

Protons: A doublet around 1.0 3, representing

1H NMR

the two equivalent methyl groups.

- Aromatic Carbons: Signals in the 110-160 &

range. - -O-CHz- Carbon: A downfield signal in
13C NMR the ether region, typically 70-80 d. - -CH-

Carbon: A signal around 28 3. - -CHs Carbons: A

signal around 19 &.

- C-O Stretch: Two characteristic strong C-O
stretching absorptions for phenyl alkyl ethers
are expected around 1250 cm~t (asymmetric)
and 1050 cm~1 (symmetric).[7][8] - Aromatic C-
H Stretch: Peaks just above 3000 cm™1. -
Aliphatic C-H Stretch: Peaks just below 3000
cm~1, - Aromatic C=C Bending: Peaks in the
1450-1600 cm~1 region.

IR Spectroscopy

- Molecular lon (M*): A peak at m/z = 150. -
Fragmentation: Common fragmentation patterns
Mass Spectrometry would include the loss of the isobutyl group
(C4Ho) leading to a phenoxy radical cation at
m/z = 93, and the formation of an isobutyl cation

at m/z = 57.

Applications in Research and Drug Development
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Isobutyl phenyl ether serves as a valuable reagent and model substrate in scientific research,
particularly for investigating reaction pathways and the stability of intermediates in organic
chemistry.[2] Its structure is also of interest in fragrance and flavor research due to its sweet,
floral, and fruity scent profile.[2][3]

In the context of drug development, while isobutyl phenyl ether is not an active
pharmaceutical ingredient itself, its core structure is relevant. The phenyl ether moiety is a
common feature in many biologically active molecules. Understanding the synthesis, stability,
and physicochemical properties of model compounds like isobutyl phenyl ether is
fundamental. Furthermore, the isobutyl group is a common substituent in pharmaceuticals
(e.g., Ibuprofen). The study of such simple molecules contributes to the broader understanding
of structure-activity relationships (SAR) and the principles of bioisosterism, where different
functional groups can be interchanged to modulate a compound's biological activity and
pharmacokinetic properties.[9][10]

Safety and Handling

Safety data for isobutyl phenyl ether indicates that it should be handled with care in a well-
ventilated laboratory setting.[1] Standard personal protective equipment, including gloves,
safety glasses, and a lab coat, should be worn.[1] Although specific toxicity data is limited, it is
recommended to avoid inhalation, ingestion, and direct skin contact.[1][11] The compound is
combustible and should be kept away from open flames and sources of ignition.[12][13]

In case of skin contact: Wash off immediately with soap and plenty of water.[11]

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11]

If swallowed: Do not induce vomiting. Seek immediate medical attention.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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